

Bioavailability of Padma 28's constituents after oral administration

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Compound of Interest

Compound Name: Padma 28

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The Bioavailability of Padma 28 Constituents: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Padma 28, a complex multi-herb formulation rooted in traditional Tibetan medicine, has garnered scientific interest for its therapeutic potential in treating circulatory disorders and chronic inflammatory conditions. A critical aspect of understanding its efficacy and ensuring consistent clinical outcomes lies in elucidating the bioavailability of its active constituents after oral administration. This technical guide provides a comprehensive overview of the available scientific literature on the pharmacokinetics of key bioactive compounds found within **Padma 28**. While data on the complete formulation remains limited, this document synthesizes findings on individual constituents, offering valuable insights for researchers and drug development professionals. The "uncertain bioavailability" of the complex mixture has been a noted point of critique in clinical reviews, underscoring the importance of the data presented herein.

Introduction

Padma 28 is composed of a synergistic blend of over 20 different herbs, minerals, and other natural components. The main active substances include bioflavonoids, tannins, phenolic acids, and terpenoids.^{[1][2]} The therapeutic effects of **Padma 28** are attributed to the collective

action of these diverse phytochemicals. However, the absorption, distribution, metabolism, and excretion (ADME) profile of these constituents when delivered as part of this intricate matrix are not fully understood. This guide aims to collate and present the existing quantitative data on the oral bioavailability of key representative compounds, along with the experimental methodologies employed in their assessment.

Pharmacokinetic Profiles of Key Constituents

The bioavailability of phytochemicals from complex herbal formulations can be influenced by a multitude of factors, including their chemical structure, interactions with other components in the formula, and the physiological environment of the gastrointestinal tract. Below is a summary of pharmacokinetic data for prominent constituents found in the herbs that constitute **Padma 28**.

Tannins and Related Polyphenols: Ellagic Acid and Gallic Acid

Padma 28 is rich in tannins, which are known for their antioxidant and anti-inflammatory properties. Ellagic acid and gallic acid are two prominent phenolic compounds derived from the hydrolysis of tannins.

Ellagic Acid: Studies on the oral bioavailability of ellagic acid have shown that it generally exhibits poor absorption and rapid elimination.^{[3][4]} In a study involving healthy human volunteers who received a single 40 mg oral dose of ellagic acid, the maximum serum concentration (C_{max}) was found to be 200.15 ± 26.66 ng/mL, which was reached at a T_{max} of 1 hour.^{[4][5]} The mean serum elimination half-life was approximately 8.4 ± 1.4 hours.^{[4][5]} Another study in rats administered pomegranate leaf extract orally (0.8 g/kg) reported a C_{max} of 213 ng/mL at a T_{max} of 0.55 hours, also indicating poor absorption and rapid elimination.^{[3][6]}

Gallic Acid: Gallic acid also demonstrates low bioavailability and is subject to rapid metabolism.^[7] In a human study with a 50 mg oral dose, the C_{max} of gallic acid in plasma was 1.83 ± 0.16 µmol/L.^[7] A study in rats given grape seed extract showed that after oral administration of 50, 100, and 150 mg/kg, the C_{max} of gallic acid was 309.8 ± 102.6, 239.6 ± 39.2, and 323.4 ± 76.9 ng/mL, respectively.^[7]

Flavonoids: Catechins

Several of the botanicals in **Padma 28** are sources of catechins, a class of flavonoids with potent antioxidant activity. The bioavailability of tea catechins has been a subject of numerous studies.

Following a single oral dose of green tea powder (20 mg/kg body weight) in humans, the plasma Cmax for epigallocatechin (EGC), epicatechin (EC), and epigallocatechin-3-gallate (EGCG) were 223, 124, and 77.9 ng/mL, respectively.[8] The time to reach maximum concentration (Tmax) for these catechins was between 1.3 and 1.6 hours, with elimination half-lives (t1/2) of 3.4, 1.7, and 2 hours for EGCG, EGC, and EC, respectively.[8]

Data Summary Tables

The following tables provide a structured summary of the pharmacokinetic parameters for key constituents of **Padma 28** based on available literature.

Table 1: Pharmacokinetic Parameters of Ellagic Acid after Oral Administration

Species	Dosage	Cmax	Tmax (hours)	t1/2 (hours)	Reference
Human	40 mg	200.15 ± 26.66 ng/mL	1	8.4 ± 1.4	[4][5]
Rat	0.8 g/kg (extract)	213 ng/mL	0.55	-	[3][6]

Table 2: Pharmacokinetic Parameters of Gallic Acid after Oral Administration

Species	Dosage	Cmax	Tmax (hours)	t1/2 (hours)	Reference
Human	50 mg	1.83 ± 0.16 μmol/L	-	-	[7]
Rat	50 mg/kg (extract)	309.8 ± 102.6 ng/mL	-	-	[7]
Rat	100 mg/kg (extract)	239.6 ± 39.2 ng/mL	-	-	[7]
Rat	150 mg/kg (extract)	323.4 ± 76.9 ng/mL	-	-	[7]

Table 3: Pharmacokinetic Parameters of Tea Catechins after Oral Administration in Humans

Compound	Dosage (Green Tea Powder)	Cmax (ng/mL)	Tmax (hours)	t1/2 (hours)	Reference
EGC	20 mg/kg	223	1.3 - 1.6	1.7	[8]
EC	20 mg/kg	124	1.3 - 1.6	2.0	[8]
EGCG	20 mg/kg	77.9	1.3 - 1.6	3.4	[8]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data. Below are summaries of the key experimental protocols.

Quantification of Ellagic Acid in Rat Plasma

- Analytical Method: High-Performance Liquid Chromatography (HPLC).
- Sample Preparation: Not detailed in the abstract.
- Subjects: Male Wistar rats.

- Administration: Oral administration of pomegranate leaf extract (0.8 g/kg).
- Pharmacokinetic Analysis: The concentration-time data was fitted to an open two-compartment model with a lag time.[3]

Determination of Ellagic Acid in Human Serum

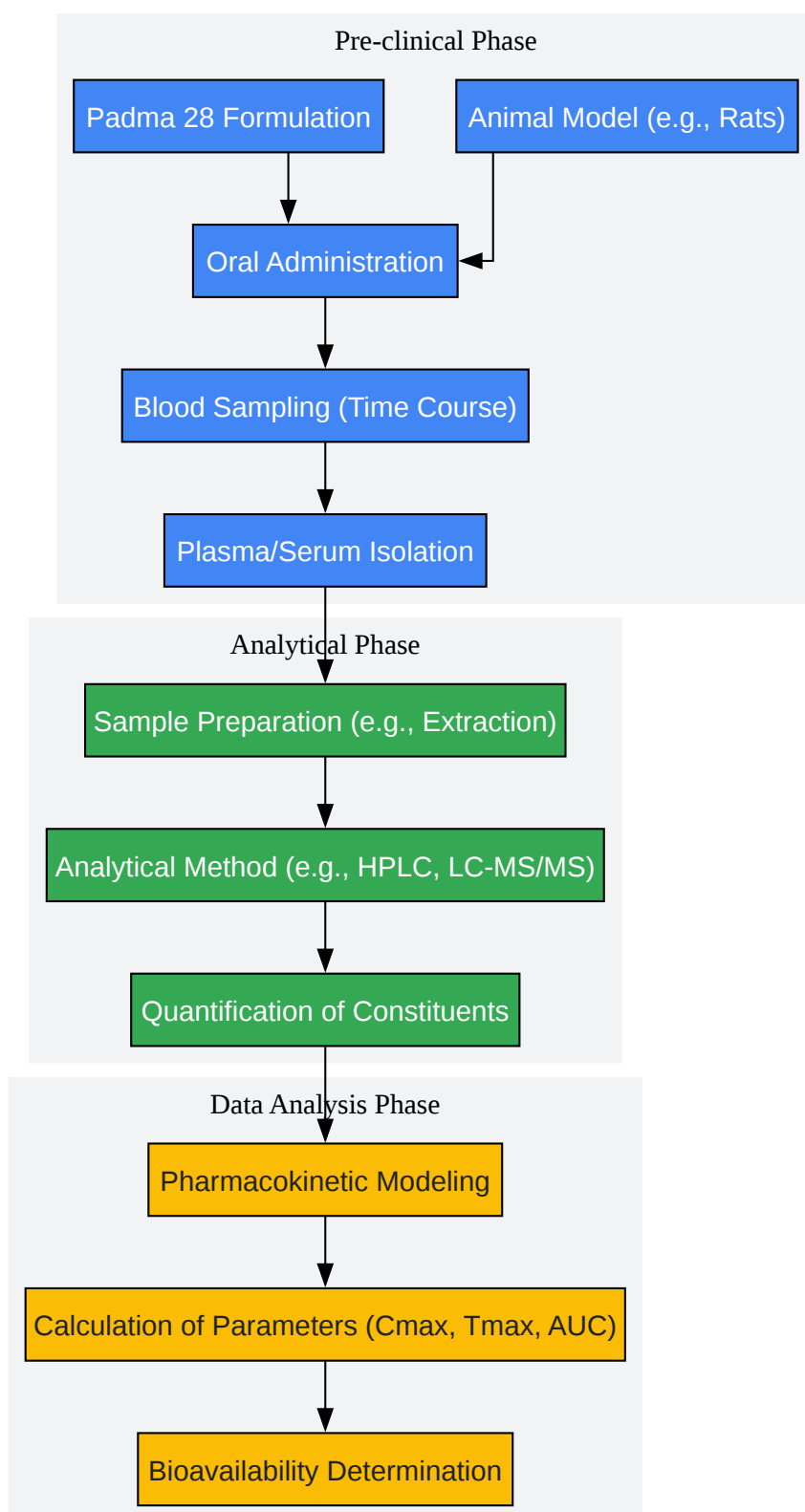
- Analytical Method: Isocratic reversed-phase HPLC with UV detection at 254 nm.
- Sample Preparation: Not detailed in the abstract.
- Subjects: Twenty healthy volunteers.
- Administration: Single oral dose of 40 mg of ellagic acid.
- Blood Sampling: Pre-dose and at 0.15, 0.30, 1.0, 1.30, 2, 4, 6, 8, and 12 hours post-dose.[4]

Analysis of Tea Catechins in Human Plasma

- Analytical Method: Not specified in the provided abstract.
- Subjects: Human volunteers.
- Administration: Oral administration of green tea powder at a dose of 20 mg/kg body weight.
- Pharmacokinetic Analysis: Plasma concentration-time curves were fitted to a one-compartment model.[8]

Visualizations

Logical Workflow for Bioavailability Assessment



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Caption: Workflow for assessing the bioavailability of **Padma 28** constituents.

Discussion and Future Directions

The available data, primarily from studies on individual compounds, suggest that key constituents of **Padma 28**, such as ellagic acid, gallic acid, and catechins, exhibit low to moderate oral bioavailability. This is a common characteristic of many plant-derived polyphenols. The rapid metabolism and elimination of these compounds are significant factors contributing to their limited systemic exposure.

It is crucial to recognize that the pharmacokinetic profile of these constituents within the complex matrix of **Padma 28** may differ from that of the isolated compounds. Herb-herb interactions within the formulation can potentially influence absorption and metabolism, either enhancing or inhibiting the bioavailability of specific components.

For a more complete understanding, future research should focus on:

- Pharmacokinetic studies of the complete **Padma 28** formulation: This would provide a more accurate picture of the in vivo behavior of its constituents.
- Identification and quantification of a broader range of active metabolites: Understanding the metabolic fate of the parent compounds is essential for linking bioavailability to clinical efficacy.
- Investigation of potential herb-drug interactions: As **Padma 28** is often used adjunctively, its impact on the pharmacokinetics of conventional drugs warrants investigation.
- Development of advanced analytical methods: Sensitive and specific assays are needed to simultaneously quantify multiple constituents and their metabolites in biological matrices.

Conclusion

While a comprehensive pharmacokinetic profile of the entire **Padma 28** formula is not yet available, this technical guide provides a valuable synthesis of the current knowledge on the oral bioavailability of its key bioactive constituents. The data clearly indicate that compounds like ellagic acid, gallic acid, and catechins have limited systemic availability. This information is critical for researchers in designing future studies, for scientists in understanding the mechanisms of action, and for drug development professionals in optimizing the formulation

and delivery of this traditional medicine. Further research focusing on the whole-formula pharmacokinetics is imperative to fully unlock the therapeutic potential of **Padma 28**.

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